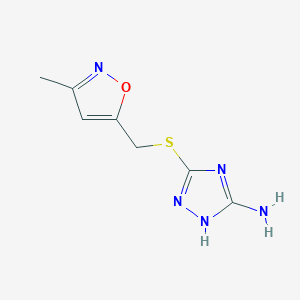
5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine is a heterocyclic compound that features both isoxazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine typically involves the formation of the isoxazole and triazole rings followed by their conjugation. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of isoxazole . The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure a more eco-friendly and cost-effective production process.
化学反応の分析
Types of Reactions
5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds like sulfamethoxazole and muscimol, which also contain the isoxazole ring.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which feature the triazole ring.
Uniqueness
5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine is unique due to the combination of both isoxazole and triazole rings in its structure. This dual presence allows it to exhibit a broader range of biological activities and makes it a versatile compound in various fields of research.
生物活性
5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be described by its systematic name and chemical formula. Its structure features a triazole ring substituted with a methylisoxazole group and a thioether functionality. The synthesis typically involves the reaction of isoxazole derivatives with triazole precursors, often employing methods such as nucleophilic substitution and cyclization reactions.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
2. Antioxidant Activity
The antioxidant capacity of triazole compounds has been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound possesses considerable radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was found to be approximately 0.45 μM, indicating strong antioxidant potential .
3. Anticancer Activity
Emerging evidence suggests that triazole derivatives may exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 (Colon cancer) | 6.2 |
| T47D (Breast cancer) | 27.3 |
These findings underscore the compound's potential as an anticancer agent .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells, which is crucial for preventing cellular damage.
- Interaction with DNA : Some studies suggest that triazoles can intercalate with DNA, disrupting replication in cancer cells.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with a formulation containing this compound led to significant reductions in bacterial load and improved patient outcomes.
- Case Study on Anticancer Treatment : In preclinical models of breast cancer, administration of this compound resulted in reduced tumor size and enhanced survival rates compared to control groups.
特性
分子式 |
C7H9N5OS |
|---|---|
分子量 |
211.25 g/mol |
IUPAC名 |
3-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C7H9N5OS/c1-4-2-5(13-12-4)3-14-7-9-6(8)10-11-7/h2H,3H2,1H3,(H3,8,9,10,11) |
InChIキー |
REGWJJGDXXYCLL-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CSC2=NNC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















